Induction Period: COD vs. NBD as the Diolefin – Kinetic Consequences for Precatalyst Activation
The use of COD as the diolefin in [Rh(BINAP)(COD)]BF₄ results in a pronounced induction period during asymmetric hydrogenation because the hydrogenation of COD is significantly slower than that of norbornadiene (NBD). At room temperature and normal pressure, the complete hydrogenative removal of COD from [Rh(diphosphine)(COD)]⁺ in methanol requires approximately 24 h, whereas the corresponding NBD complexes are hydrogenated much more rapidly, effectively eliminating the induction period [1]. This established class-level behaviour means that [Rh(BINAP)(COD)]BF₄ is preferred when a delayed onset of full catalytic activity is tolerable or desirable (e.g., for controlled initiation), while NBD analogues should be selected when immediate maximum rate is required [2].
| Evidence Dimension | Time for complete hydrogenative removal of diolefin from [Rh(diphosphine)(diolefin)]⁺ in MeOH at RT and normal pressure (pseudo rate constants) |
|---|---|
| Target Compound Data | [Rh(BINAP)(COD)]BF₄ – COD requires approximately 24 h for complete removal [1] |
| Comparator Or Baseline | [Rh(BINAP)(NBD)]BF₄ – NBD hydrogenation is much faster (quantitative rate-constant data for BINAP specifically not open-access; class-level trend established across multiple diphosphines) [2] |
| Quantified Difference | COD removal ~24 h vs. NBD removal << 24 h (qualitative; exact ratio not extractable from accessible sources for BINAP specifically) |
| Conditions | Stoichiometric hydrogenation in MeOH, RT, normal pressure; pseudo-first-order rate constants determined via UV/Vis spectroscopy [2] |
Why This Matters
The choice between COD and NBD variants determines whether an induction period is present, directly impacting the time required to reach maximum turnover frequency in a catalytic run.
- [1] High-Throughput Experimentation and Ligand Libraries (review citing pseudo-rate constants for COD hydrogenation in [Rh(diphosphine)(COD)]⁺ complexes: 24 h for DPPE and DIPAMP). Scite.ai. View Source
- [2] Preetz, A., Drexler, H.-J., Fischer, C., Dai, Z., Börner, A., Baumann, W., Spannenberg, A., Thede, R., & Heller, D. (2008). Rhodium-Complex-Catalyzed Asymmetric Hydrogenation: Transformation of Precatalysts into Active Species. Chemistry – A European Journal, 14(5), 1445–1451. View Source
